1-{4-[4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone
Description
This compound features a 1,2,3-triazole core linked to a piperazine moiety via a carbonyl group. The triazole is substituted with a 4-ethylphenylamino group, while the piperazine is attached to a phenyl ring bearing an ethanone group.
Properties
Molecular Formula |
C23H26N6O2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-[4-[4-[5-(4-ethylanilino)-2H-triazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C23H26N6O2/c1-3-17-4-8-19(9-5-17)24-22-21(25-27-26-22)23(31)29-14-12-28(13-15-29)20-10-6-18(7-11-20)16(2)30/h4-11H,3,12-15H2,1-2H3,(H2,24,25,26,27) |
InChI Key |
MZDRENKHAXQRCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the piperazine and phenyl groups. The final step involves the acetylation of the phenyl ring to form the ethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without degrading the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .
Scientific Research Applications
1-{4-[4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The triazole and piperazine moieties are particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Features
Target Compound:
- 1,2,3-Triazole with 4-ethylphenylamino substitution.
- Piperazine connected via carbonyl to phenyl-ethanone.
Analogues (Key Examples):
1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone (): Replaces 1,2,3-triazole with 1,2,4-triazole.
1-(4-{3-[4-(4-Ethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone (): Contains a 2-hydroxypropoxy linker instead of triazole-carbonyl. The ethylphenyl-piperazine moiety is retained, but the absence of triazole may reduce hydrogen-bonding capacity .
1-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone (): Substitutes triazole with benzodioxole, altering electronic properties and steric bulk. This may affect binding to biological targets like enzymes or receptors .
Physicochemical Properties
Immunoassay Cross-Reactivity
- emphasizes that structurally similar compounds can exhibit cross-reactivity in immunoassays. The target’s triazole and ethanone groups may lead to false positives in assays designed for analogues with overlapping epitopes .
Key Research Findings
Synthetic Efficiency : Click chemistry (used for triazole formation in the target) offers higher yields (>80%) compared to traditional cyclization methods (e.g., reports ~70% yields for pyrazole-triazole hybrids) .
Activity Trade-offs : While the target lacks nitro groups (critical for antitubercular activity in ), its ethylphenyl group may enhance lipophilicity, aiding blood-brain barrier penetration .
Crystallography: No direct data exists for the target, but SHELXL () has been widely used to refine similar piperazine-containing structures, suggesting feasibility for future crystallographic studies .
Biological Activity
The compound 1-{4-[4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone, hereafter referred to as ETAP, is a novel hybrid molecule that integrates a 1,2,3-triazole moiety with an acetophenone structure. This compound has garnered attention for its potential biological activities, particularly in the realms of antidepressant effects and antimicrobial properties.
Chemical Structure
ETAP's chemical formula is , and it features distinct functional groups that contribute to its biological activities. The presence of the triazole ring is significant, as compounds containing this moiety have been associated with various pharmacological effects.
Antidepressant-Like Effects
Recent studies have highlighted the antidepressant-like effects of ETAP in animal models. A study conducted on male mice demonstrated that ETAP administration resulted in significant behavioral changes indicative of antidepressant activity. The mechanism of action appears to involve:
- Serotonergic Receptor Modulation : ETAP may enhance serotonergic transmission, which is a common target for many antidepressants.
- Monoamine Oxidase A (MAO-A) Inhibition : The compound also showed MAO-A inhibition, contributing to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain .
In the study, different receptor antagonists were used to elucidate the pathways involved in ETAP's action. The results indicated a complex interplay between dopaminergic and noradrenergic systems alongside MAO-B activity inhibition .
Antimicrobial Activity
In addition to its neuropharmacological potential, ETAP has demonstrated antimicrobial properties. Compounds with similar triazole structures have been shown to possess varying degrees of antimicrobial activity against a range of pathogens. While specific data on ETAP's antimicrobial efficacy is limited, related studies suggest that triazole derivatives can inhibit bacterial growth and exhibit antifungal properties .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Mechanism of Action |
|---|---|---|
| Antidepressant | Significant reduction in depressive-like behaviors | Serotonergic modulation; MAO-A inhibition |
| Antimicrobial | Potential antibacterial and antifungal effects | Inhibition of cell wall synthesis |
Case Study: Antidepressant Activity
In a controlled experiment involving male mice subjected to the tail suspension test (TST), ETAP was administered at a dose of 1 mg/kg. Results indicated a notable decrease in immobility time compared to control groups, suggesting robust antidepressant-like effects. Further analysis revealed that the administration of dopaminergic and noradrenergic antagonists prior to ETAP treatment altered its efficacy, indicating the involvement of these neurotransmitter systems in mediating its effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
